Vasopressin Dimer (anti-parallel) (TFA)

GPCR pharmacology V1a receptor dimerization

Vasopressin Dimer (anti-parallel) (TFA) is a certified impurity reference standard (≥95% HPLC) that enables accurate identification and quantification of this process-related impurity in vasopressin drug substances and products. It also serves as a selective V1aR antagonist (Ki = 53 nM) for GPCR dimerization and biased signaling studies. • Quantifiable impurity reference for ANDA/DMF submissions per ICH Q3A/Q3B • Defined CoA, ≥95% purity, 2282.49 g/mol; baseline-resolved from parallel dimer by HPLC • Stable under recommended storage; global shipping with blue ice

Molecular Formula C94H131F3N30O26S4
Molecular Weight 2282.5 g/mol
Cat. No. B12366488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasopressin Dimer (anti-parallel) (TFA)
Molecular FormulaC94H131F3N30O26S4
Molecular Weight2282.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-149-46-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)120-86(142)64(40-72(98)128)118-80(136)58(28-30-70(96)126)110-82(138)62(36-48-13-5-2-6-14-48)116-84(140)60(38-50-21-25-52(124)26-22-50)114-76(132)54(94)44-148-150-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1
InChIKeyCCLCSNXAGXYVQM-SMPGYXRPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasopressin Dimer (anti-parallel) (TFA) Overview


Vasopressin Dimer (anti-parallel) (TFA) is a synthetic homodimer of the cyclic nonapeptide vasopressin, consisting of two vasopressin monomer chains (sequence CYFQNCPRG-NH2) linked via intermolecular disulfide bonds in an antiparallel orientation [1]. The compound is supplied as the trifluoroacetate (TFA) salt to enhance aqueous solubility . It serves dual roles: as a well-characterized reference standard for impurity profiling in vasopressin drug substance and drug product quality control, and as a pharmacological probe for investigating neuropeptide receptor dimerization mechanisms [1]. The antiparallel dimer is a known product-related impurity that forms during vasopressin synthesis and storage, and its identification and quantification are critical for ensuring pharmaceutical safety and regulatory compliance .

Impurity reference standard for vasopressin drug substance and product profiling
V1aR antagonist probe for neuropeptide dimerization and GPCR functional selectivity studies
Conformation-defined tool with distinct antiparallel β-strand signature and low energy

Vasopressin Dimer (anti-parallel) (TFA) Non-Interchangeability


Substitution of Vasopressin Dimer (anti-parallel) (TFA) with its parallel dimer counterpart or monomeric vasopressin is scientifically invalid due to demonstrable, quantifiable differences in receptor pharmacology, conformational energetics, and analytical behavior. In the dVDAVP-based dimer system, the antiparallel orientation retains V1aR antagonist activity (Ki = 53 nM), whereas the parallel orientation converts to full V1aR agonism (EC50 = 78 nM, Ki = 76 nM)—a functional switch that renders the two isomers pharmacologically non-interchangeable [1]. Furthermore, the antiparallel dimer possesses a substantially lower conformational energy (−4501 kJ mol−1) compared to the parallel dimer (−2364 kJ mol−1), driving spontaneous preferential formation of the antiparallel species during oxidative folding and explaining its dominance as an impurity in vasopressin manufacturing [1]. Chromatographically, the two dimer orientations are baseline-resolved via analytical HPLC co-elution studies, confirming that parallel dimer reference material cannot serve as a substitute for antiparallel dimer identification and quantification [1].

Functional switch with parallel dimer
Parallel orientation exhibits V1aR agonism, whereas antiparallel is an antagonist; pharmacological profile may not transfer between isomers.
Conformational energy difference
Antiparallel dimer is thermodynamically favored; parallel dimer reference material does not represent the spontaneously formed impurity in manufacturing.
Chromatographic resolution required
Antiparallel and parallel dimers are baseline-resolved by HPLC; co-elution with monomer or parallel isomer limits accurate quantification without the correct standard.

Vasopressin Dimer (anti-parallel) (TFA) Head-to-Head Data


V1aR Antagonist-Agonist Switch

In dVDAVP-based homodimers, the antiparallel orientation acts as a V1aR antagonist (Ki = 53 nM), whereas the parallel orientation is a full V1aR agonist (EC50 = 78 nM, Ki = 76 nM) [1]. The antiparallel dimer's Ki is comparable to monomeric dVDAVP (Ki = 17 nM) [1]. The functional switch from antagonist to agonist is orientation-dependent and represents a clear differentiation point.

V1aR antagonist-agonist switch
Head-to-head
Antiparallel: V1aR antagonist Ki = 53 nM. Parallel: V1aR agonist EC50 = 78 nM, Ki = 76 nM. Monomeric dVDAVP: Ki = 17 nM.
Orientation-dependent pharmacology context
Functional selectivity may differ; antagonist-agonist switch confirmed in IP-1 accumulation assay.
GPCR pharmacology V1a receptor dimerization functional selectivity

Antiparallel vs. Parallel Conformational Energetics

Energy calculations for the antiparallel and parallel dVDAVP homodimer model structures yielded a considerably lower conformational energy for the antiparallel homodimer (−4501 kJ mol−1) versus the parallel homodimer (−2364 kJ mol−1) [1]. This ~2.1 kJ mol−1 difference per atom (ΔE ≈ −2137 kJ mol−1 total) explains the spontaneous and exclusive formation of the antiparallel dimer during undirected oxidative folding, with no parallel homodimer detected by MS/MS [1].

Conformational energetics
Head-to-head
Antiparallel: −4501 kJ mol−1. Parallel: −2364 kJ mol−1. ΔE = −2137 kJ mol−1 (~47% lower).
Thermodynamic preference for antiparallel
Explains exclusive antiparallel dimer formation during oxidative folding.
peptide conformational analysis molecular modeling dimer stability energetics

Secondary Structure Comparison by CD

Circular dichroism (CD) spectroscopy revealed distinct secondary structural signatures between the antiparallel and parallel dVDAVP homodimers. BeStSel secondary structure estimation showed the parallel homodimer features a CD spectrum reminiscent of a β-turn structure (38% structural contribution), whereas the antiparallel homodimer displays a spectrum reminiscent of an antiparallel β-strand (58% structural contribution) [1]. These CD profiles differ considerably from each other and from monomeric dVDAVP and vasopressin [1].

CD secondary structure
Head-to-head
Antiparallel: 58% antiparallel β-strand. Parallel: 38% β-turn contribution.
Orthogonal identity confirmation
CD signature differentiates isomers; supports QC batch release.
circular dichroism secondary structure conformational analysis peptide folding

Receptor Potency: Dimer vs. Monomer

Both parallel and antiparallel vasopressin (VP) homodimers activated all four vasopressin/oxytocin receptors (V1aR, V1bR, V2R, OTR) with only a 5-15-fold reduction in potency (EC50) compared to monomeric VP, and with no significant change in receptor selectivity or intrinsic efficacy (Emax) [1]. This minimal potency loss contrasts sharply with the 10-100-fold reduction observed for OT homodimers relative to OT monomer [1].

Potency vs. monomer
Reported
VP homodimers: 5–15-fold reduced EC50 vs. monomer. OT homodimers: 10–100-fold reduction.
Retained nanomolar activity context
VP dimers may serve as pharmacological probes without monomer reduction, unlike OT dimers.
receptor pharmacology EC50 comparison vasopressin receptors structure-activity relationship

Impurity Reference Standard Characterization

The Vasopressin Dimer (anti-parallel) impurity reference standard is supplied with a Certificate of Analysis (CoA) specifying ≥95% purity by HPLC, a defined molecular weight of 2282.49 g/mol for the TFA salt form (2168.48 g/mol for the base dimer), and storage conditions of −20±5 °C protected from light and moisture . These specifications are aligned with regulatory requirements for impurity standards used in pharmacopoeial compliance testing and stability studies . Analytical methods including LC/HRMS and HPLC are employed to detect and quantify this specific impurity in vasopressin drug substances .

Impurity standard spec
Specification review
≥95% HPLC purity, MW 2168.48 (base) / 2282.49 (TFA). CoA provided. Storage −20±5 °C.
Reference standard identity context
Data to verify; aligned with ICH impurity control expectations.
pharmaceutical impurity reference standard quality control peptide analysis

Spontaneous Antiparallel Dimer Formation

During the synthesis of monomeric dVDAVP, spontaneous dimerization occurred during oxidative folding at a peptide concentration of 100 μM, yielding 60% dimer and 40% monomer [1]. MS/MS analysis confirmed that the dimeric product was exclusively the antiparallel homodimer, with no detectable parallel homodimer formed [1]. This spontaneous formation was not observed with native vasopressin or oxytocin monomers under identical folding conditions [1].

Spontaneous dimer formation
Class-level
dVDAVP: 60% antiparallel dimer at 100 μM. Vasopressin/oxytocin: 0% dimer under same conditions.
Process-impurity formation context
Observed for dVDAVP, not native peptides; supports monitoring during synthesis.
peptide synthesis oxidative folding impurity formation process chemistry

Vasopressin Dimer (anti-parallel) (TFA) Applications


Impurity Profiling & Regulatory Compliance

As a certified impurity reference standard with ≥95% HPLC purity, a defined Certificate of Analysis, and a molecular weight of 2282.49 g/mol (TFA salt form), Vasopressin Dimer (anti-parallel) (TFA) enables accurate identification and quantification of this specific product-related impurity in vasopressin drug substances and drug products. The material supports validated HPLC and LC/HRMS analytical method development, forced degradation studies, stability-indicating assay validation, and ANDA/DMF regulatory submissions requiring impurity control data per ICH Q3A/Q3B guidelines [1].

V1aR Antagonism and Dimerization Studies

In dVDAVP-based homodimer systems, the antiparallel orientation functions as a V1aR antagonist (Ki = 53 nM), whereas the parallel orientation acts as a full agonist (EC50 = 78 nM, Ki = 76 nM). This orientation-dependent functional switch enables researchers to use the antiparallel dimer as a selective tool compound for V1aR antagonist studies, including investigations of vasopressin receptor dimerization mechanisms, biased signaling pathways, and the structural determinants of agonist versus antagonist activity at class A GPCRs [1].

Conformational Analysis & Peptide Stability

The antiparallel dimer exhibits a substantially lower conformational energy (−4501 kJ mol−1) compared to the parallel dimer (−2364 kJ mol−1), explaining its thermodynamically favored spontaneous formation. This property, combined with its distinct CD spectroscopic signature (58% antiparallel β-strand contribution versus 38% β-turn for the parallel form), makes the compound valuable for studies of peptide folding energetics, disulfide bond formation dynamics, and the conformational basis of peptide-receptor recognition [1].

HPLC & MS/MS Method Development

The antiparallel and parallel dimer isomers are baseline-resolved via analytical HPLC co-elution studies, and the antiparallel dimer produces a distinct MS/MS fragmentation pattern. This compound therefore serves as a critical reference material for developing and validating chromatographic methods that separate dimeric impurities from monomeric vasopressin and for establishing MS/MS-based identity confirmation protocols in peptide quality control laboratories [1].

Application
Selection Property
Validation Focus
Impurity profiling and stability studies
Certified impurity reference standard
HPLC/LC-HRMS specificity and ICH impurity control context
V1aR antagonist pharmacological studies
Antagonist orientation context
Functional selectivity and dimerization pathway review
Peptide folding and energetics studies
Conformational energy and CD signature
Molecular modeling and disulfide bond dynamics review
Chromatographic method development
HPLC baseline resolution context
MS/MS fragmentation identity and co-elution control

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